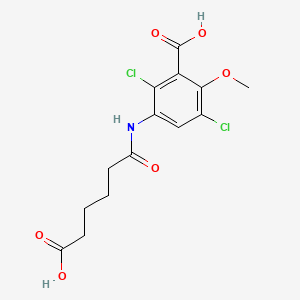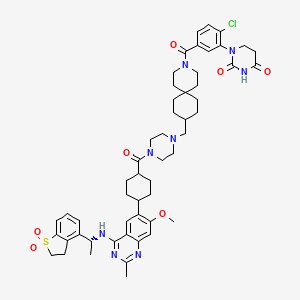
PROTAC SOS1 degrader-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC SOS1 degrader-4 is a potent degrader of the Son of Sevenless Homologue 1 (SOS1) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to target and degrade specific proteins within cells. This compound has shown significant antiproliferative activity, making it a promising candidate for cancer treatment, particularly in cancers driven by KRAS mutations .
Métodos De Preparación
The synthesis of PROTAC SOS1 degrader-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The synthetic route typically includes:
Preparation of the linker: The linker is synthesized through a series of reactions, including esterification and amidation.
Synthesis of the ligand: The ligand that binds to SOS1 is prepared through a series of organic reactions, such as nucleophilic substitution and reduction.
Coupling of the linker and ligand: The final step involves coupling the linker to the ligand under specific reaction conditions, such as using coupling reagents like EDCI and DMAP in an organic solvent
Análisis De Reacciones Químicas
PROTAC SOS1 degrader-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PROTAC SOS1 degrader-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of SOS1 and its effects on cellular signaling pathways.
Biology: The compound is used to investigate the role of SOS1 in various biological processes, such as cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for cancers driven by KRAS mutations. .
Industry: The compound can be used in the development of new cancer therapies and as a model for designing other PROTAC-based degraders
Mecanismo De Acción
PROTAC SOS1 degrader-4 exerts its effects by inducing the degradation of the SOS1 protein. The compound forms a ternary complex with SOS1 and an E3 ubiquitin ligase, such as cereblon. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS-RAF-ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
PROTAC SOS1 degrader-4 can be compared with other similar compounds, such as:
PROTAC SOS1 degrader-1: A similar compound that targets SOS1 for degradation but may have different binding affinities and degradation efficiencies.
The uniqueness of this compound lies in its high potency and specificity for SOS1, making it a valuable tool for studying SOS1-related pathways and developing targeted cancer therapies .
Propiedades
Fórmula molecular |
C53H65ClN8O7S |
|---|---|
Peso molecular |
993.6 g/mol |
Nombre IUPAC |
1-[2-chloro-5-[9-[[4-[4-[4-[[(1R)-1-(1,1-dioxo-2,3-dihydro-1-benzothiophen-4-yl)ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]cyclohexanecarbonyl]piperazin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C53H65ClN8O7S/c1-33(39-5-4-6-47-40(39)16-28-70(47,67)68)55-49-42-30-41(46(69-3)31-44(42)56-34(2)57-49)36-7-9-37(10-8-36)50(64)61-26-24-59(25-27-61)32-35-13-17-53(18-14-35)19-22-60(23-20-53)51(65)38-11-12-43(54)45(29-38)62-21-15-48(63)58-52(62)66/h4-6,11-12,29-31,33,35-37H,7-10,13-28,32H2,1-3H3,(H,55,56,57)(H,58,63,66)/t33-,36?,37?/m1/s1 |
Clave InChI |
QLIJLLCHYQJSSC-SSMFHXMXSA-N |
SMILES isomérico |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=C4CCS(=O)(=O)C4=CC=C3)C5CCC(CC5)C(=O)N6CCN(CC6)CC7CCC8(CC7)CCN(CC8)C(=O)C9=CC(=C(C=C9)Cl)N1CCC(=O)NC1=O)OC |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=C4CCS(=O)(=O)C4=CC=C3)C5CCC(CC5)C(=O)N6CCN(CC6)CC7CCC8(CC7)CCN(CC8)C(=O)C9=CC(=C(C=C9)Cl)N1CCC(=O)NC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


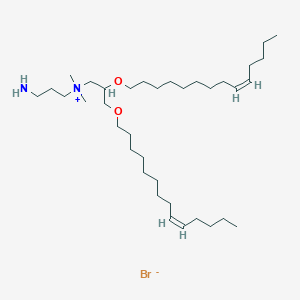


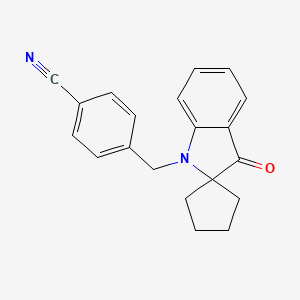
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
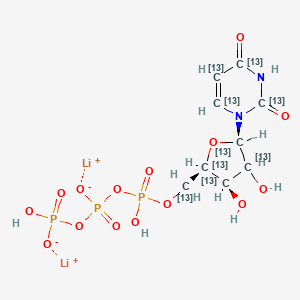
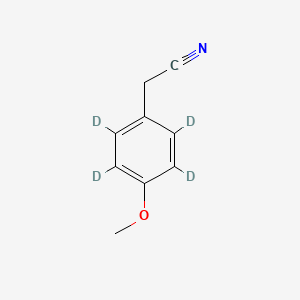
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
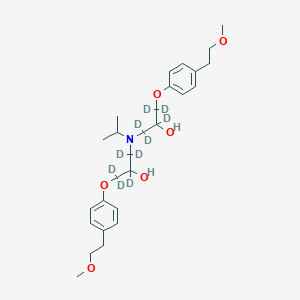


![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
